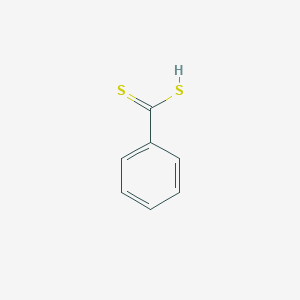

Benzenecarbodithioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

benzenecarbodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRWZUDBZZBJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059532 | |

| Record name | Dithiobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-68-6 | |

| Record name | Benzenecarbodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbodithioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dithiobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENECARBODITHIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9MSY3N8YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzenecarbodithioic Acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenecarbodithioic acid, also known as dithiobenzoic acid, is an organosulfur compound with the chemical formula C₆H₅CS₂H.[1][2] It serves as a vital precursor and reagent in organic synthesis, particularly in the formation of dithiocarboxylate esters and thioamides.[1] This technical guide provides a comprehensive overview of the primary synthesis methodologies and detailed characterization techniques for this compound, tailored for professionals in research and drug development.

Introduction

This compound is the dithio analogue of benzoic acid, where both oxygen atoms of the carboxylic acid group are replaced by sulfur atoms.[1][2] This substitution significantly impacts its chemical properties, rendering it a more acidic compound with a pKa of approximately 1.92 and giving it a characteristic dark red, viscous appearance.[1][2] Its utility in organic synthesis is primarily due to the reactivity of the dithiocarboxylate group, which readily undergoes S-alkylation and other nucleophilic substitution reactions.[1] A thorough understanding of its synthesis and characterization is paramount for its effective application in research and development.

Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are the sulfidation of benzotrichloride and the reaction of a Grignard reagent with carbon disulfide.

Sulfidation of Benzotrichloride

This method offers a direct route to this compound.

Reaction: C₆H₅CCl₃ + 4 KSH → C₆H₅CS₂K + 3 KCl + 2 H₂S C₆H₅CS₂K + H⁺ → C₆H₅CS₂H + K⁺[2]

Logical Workflow for Sulfidation of Benzotrichloride:

Caption: Workflow for the synthesis of this compound via sulfidation.

Grignard Reagent with Carbon Disulfide

This widely used method involves the reaction of phenylmagnesium bromide with carbon disulfide, followed by acidification.[1][2]

Reaction: C₆H₅MgBr + CS₂ → C₆H₅CS₂MgBr C₆H₅CS₂MgBr + HCl → C₆H₅CS₂H + MgBrCl[2]

Logical Workflow for Grignard Reagent Method:

Caption: Workflow for the synthesis of this compound via the Grignard method.

Experimental Protocols

Synthesis via Grignard Reagent

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the resulting phenylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of carbon disulfide in anhydrous diethyl ether from the dropping funnel. A dark red precipitate will form.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound as a dark red oil.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

Experimental Workflow for Characterization:

Caption: General workflow for the characterization of this compound.

Spectroscopic Characterization

| Technique | Parameter | Observed Value | Reference |

| FT-IR | S-H Stretch | ~2550 cm⁻¹ (weak) | [1] |

| C=S Stretch | ~1240 cm⁻¹ | [1] | |

| S-H Deformation | ~930 cm⁻¹ | [1] | |

| ¹H NMR | Aromatic Protons | δ 7.0-9.0 ppm (complex multiplet) | [1] |

| -CS₂H Proton | Broad singlet (chemical shift is solvent and concentration dependent) | [1] | |

| UV-Vis | Absorption Maxima (λmax) | 194 nm, 230 nm, 274 nm | [3] |

| Mass Spec. | Molecular Ion (M⁺) | m/z 154 | [4] |

| Top Peak | m/z 121 | [4] | |

| 2nd Highest Peak | m/z 42 | [4] | |

| 3rd Highest Peak | m/z 77 | [4] |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound.

General HPLC Protocol:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at one of the absorption maxima, such as 230 nm or 274 nm.[3]

-

Sample Preparation: The synthesized product is dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45 µm syringe filter before injection.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆S₂ | [4][5] |

| Molar Mass | 154.25 g/mol | [2] |

| Appearance | Dark red, sticky solid or viscous oil | [1][2] |

| pKa | ~1.92 | [1][2] |

| CAS Number | 121-68-6 | [1][4] |

Conclusion

This guide has detailed the prevalent synthetic routes and comprehensive characterization methodologies for this compound. The provided experimental protocols and tabulated data serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development. Adherence to these established procedures will ensure the reliable synthesis and accurate characterization of this important chemical intermediate.

References

Benzenecarbodithioic Acid: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzenecarbodithioic acid, also commonly known as dithiobenzoic acid, is an organosulfur compound with the chemical formula C₇H₆S₂.[1][2][3][4] Structurally analogous to benzoic acid with both carboxyl oxygen atoms replaced by sulfur, this compound exhibits unique physicochemical properties that make it a valuable reagent in organic synthesis, particularly in the preparation of block copolymers.[1][5] This technical guide provides a detailed overview of the core physicochemical properties of this compound, including experimental protocols and key synthetic pathways.

Core Physicochemical Properties

This compound is a dark red, sticky solid or viscous oil.[1][4] Its distinct nature stems from the presence of the dithiocarboxylic acid moiety (-CS₂H) attached to a phenyl group.[1]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆S₂ | [2][3][6][7] |

| Molar Mass | 154.25 g/mol | [1][2] |

| pKa | ~1.92 | [1][4] |

| Melting Point | >200 °C (decomposition) | [2] |

| 208 °C | [8] | |

| Boiling Point | 88-89 °C @ 2 Torr | [2][8] |

| Appearance | Dark red sticky solid or viscous oil | [1][4] |

| Computed XLogP3 | 2.6 | [3] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Infrared (FT-IR) Spectroscopy [1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2550 | S-H stretch | Weak |

| 1240 | C=S stretch | - |

| 930 | S-H deformation | - |

| 572 | Ring vibrations | Medium |

| 460 | Ring vibrations | Medium |

¹H NMR Spectroscopy [1]

| Chemical Shift (δ) | Multiplicity | Assignment |

| 7.0 - 9.0 ppm | Complex multiplet | Aromatic protons |

| Solvent & concentration dependent | Broad singlet | -SH proton |

¹³C NMR and Mass Spectrometry data are also available for this compound. [3]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound and for its synthesis.

Synthesis of this compound

Two primary methods for the synthesis of this compound are widely cited.[4] A patented method also exists which aims to improve the synthesis yield.[5]

1. Grignard Reagent Method [1][4]

This method involves the reaction of a Grignard reagent, specifically phenylmagnesium bromide, with carbon disulfide, followed by acidification.

-

Step 1: Formation of the Grignard Adduct. Phenylmagnesium bromide is reacted with carbon disulfide in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon disulfide.

-

C₆H₅MgBr + CS₂ → C₆H₅CS₂MgBr[4]

-

-

Step 2: Acidification. The resulting magnesium salt is then acidified, typically with a strong acid like hydrochloric acid, to yield this compound.

-

C₆H₅CS₂MgBr + HCl → C₆H₅CS₂H + MgBrCl[4]

-

2. Sulfidation of Benzotrichloride [1][4]

This established route involves the sulfidation of benzotrichloride using a sulfide source like potassium hydrosulfide.

-

Step 1: Formation of the Potassium Salt. Benzotrichloride is treated with potassium hydrosulfide.

-

C₆H₅CCl₃ + 4 KSH → C₆H₅CS₂K + 3 KCl + 2 H₂S[4]

-

-

Step 2: Acidification. The resulting potassium dithiobenzoate is then acidified to produce this compound.

-

C₆H₅CS₂K + H⁺ → C₆H₅CS₂H + K⁺[4]

-

Determination of pKa

The acidity of this compound can be determined using standard methods for pKa measurement.

Potentiometric Titration [9][10]

This is a high-precision technique where a solution of the acid is titrated with a standard solution of a strong base.

-

Procedure: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture due to solubility). A standard solution of a strong base (e.g., NaOH) is added incrementally.

-

Measurement: The pH of the solution is measured after each addition of the base using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry [10]

This method is applicable if the protonated and deprotonated forms of the acid have distinct UV-Vis absorption spectra.

-

Procedure: Solutions of this compound are prepared in a series of buffer solutions with known pH values.

-

Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the two species have different molar absorptivities is plotted against pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point.

Measurement of Solubility

The solubility of aromatic acids can be determined using various methods.

Dynamic Method [11]

-

Procedure: A suspension of the solute in the solvent is heated at a constant rate with continuous stirring.

-

Measurement: The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature. This can be observed visually or by using a turbidimeter.

-

Data Analysis: The experiment is repeated for different concentrations to generate a solubility curve as a function of temperature.

Visualizations

The following diagrams illustrate the key synthetic workflows for this compound.

Caption: Synthesis of this compound via Grignard Reagent.

Caption: Synthesis of this compound from Benzotrichloride.

References

- 1. This compound | 121-68-6 | Benchchem [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C7H6S2 | CID 67141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dithiobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. CN102249966B - The synthetic method of dithiobenzoic acid - Google Patents [patents.google.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 121-68-6 CAS MSDS (dithiobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzenecarbodithioic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenecarbodithioic acid, also known as dithiobenzoic acid, is an organosulfur compound that has garnered interest in various chemical and biomedical fields. Structurally analogous to benzoic acid with its carboxyl oxygen atoms replaced by sulfur, this compound exhibits unique reactivity and acidity. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, physicochemical properties, and historical context. Detailed experimental protocols for its principal synthetic routes are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates key experimental workflows and a proposed mechanism of action through schematic diagrams, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (C₆H₅CS₂H) is a dithiocarboxylic acid, a class of organosulfur compounds that has been explored for over a century.[1] It is characterized as a dark red, viscous oil or sticky solid and is significantly more acidic than its oxygen-containing counterpart, benzoic acid.[1][2] Its unique chemical properties, stemming from the dithiocarboxylate moiety, make it a versatile reagent in organic synthesis and a subject of interest in medicinal chemistry. This document traces the historical development of our understanding of this compound, from its initial discovery to the refinement of its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, its pKa of approximately 1.92 indicates that it is about 100 times more acidic than benzoic acid.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Other Names | Dithiobenzoic acid | [4] |

| CAS Number | 121-68-6 | [2][4] |

| Molecular Formula | C₇H₆S₂ | [2][4] |

| Molar Mass | 154.25 g/mol | [2] |

| Appearance | Dark red sticky solid or viscous oil | [2][3] |

| pKa | ~1.92 | [2][3] |

Historical Synthetic Methodologies

The synthesis of this compound has been approached through several key historical routes. The two most prominent methods are the reaction of a Grignard reagent with carbon disulfide and the sulfidation of benzotrichloride.

Synthesis via Grignard Reagent

One of the earliest and most notable methods for synthesizing dithiobenzoic acid involves the reaction of phenylmagnesium bromide, a Grignard reagent, with carbon disulfide, followed by acidification.[2][3] This method is analogous to the carbonation of Grignard reagents to form carboxylic acids.[3]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Carbon disulfide (CS₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel) under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Carbon Disulfide: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of carbon disulfide in anhydrous diethyl ether from the dropping funnel. A dark red precipitate will form.

-

After the addition is complete, stir the mixture at room temperature for one hour.

-

Acidification and Work-up: Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid until the aqueous layer is acidic.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound as a dark red oil.

Synthesis from Benzotrichloride

Another established synthetic route is the sulfidation of benzotrichloride using a source of hydrosulfide, such as potassium hydrosulfide.[1][2]

Materials:

-

Benzotrichloride (C₆H₅CCl₃)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrogen sulfide (H₂S) gas

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware (three-necked flask, gas inlet tube, reflux condenser).

Procedure:

-

Preparation of Potassium Hydrosulfide: Prepare a solution of potassium hydroxide in ethanol. Saturate this solution with hydrogen sulfide gas to form potassium hydrosulfide (KSH).

-

Reaction: In a three-necked flask fitted with a reflux condenser and a dropping funnel, place the ethanolic solution of potassium hydrosulfide.

-

Add benzotrichloride dropwise to the stirred solution. The reaction is exothermic and will turn a deep red color.

-

After the addition is complete, reflux the mixture for 30 minutes.

-

Acidification and Isolation: Cool the reaction mixture and pour it into a beaker containing ice.

-

Slowly acidify the mixture with concentrated hydrochloric acid with stirring. A scarlet crystalline precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization. A reported conversion rate for a similar method is approximately 81%.[3][5]

Spectroscopic and Quantitative Data

The characterization of this compound relies on various spectroscopic techniques. A summary of available data is presented in Table 2.

Table 2: Spectroscopic and Quantitative Data for this compound

| Data Type | Observation | Reference(s) |

| FT-IR (cm⁻¹) | ||

| C=S stretch | 1240 | [3] |

| S-H deformation | 930 | [3] |

| Benzene ring vibrations | 572, 460 | [3] |

| ¹H NMR (ppm) | ||

| Aromatic protons | δ 7.0-9.0 (complex multiplet) | [3] |

| -SH proton | Broad singlet (solvent and concentration dependent) | [3] |

| Synthesis Yield | ||

| From Benzotrichloride | ~81% (conversion rate) | [3][5] |

Biological Activity and Mechanism of Action

While specific signaling pathways involving this compound are not extensively documented, related dithioacids and their derivatives have shown biological activity, including antibacterial and antiprotozoal effects.[6] The mechanism of action for a related compound, 2,2'-dithiodibenzoic acid, involves the modification of sulfhydryl groups (-SH) in proteins.[1] It is proposed that the disulfide bond can react with these groups, leading to the formation of mixed disulfides, which can alter protein structure and function.[1] A similar mechanism involving the reactive dithiocarboxylate group can be postulated for this compound.

Visualizations

Experimental Workflows

The following diagrams illustrate the experimental workflows for the two primary synthetic methods described.

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Caption: Workflow for the synthesis of this compound from benzotrichloride.

Proposed Mechanism of Action

The following diagram illustrates a plausible mechanism of action for dithiocarboxylic acids, involving interaction with biological sulfhydryl groups.

Caption: Proposed interaction of this compound with protein sulfhydryl groups.

Conclusion

The discovery and historical development of this compound have laid the groundwork for its application in modern chemistry. The synthetic routes via Grignard reagents and from benzotrichloride remain fundamental in accessing this compound. Its distinct acidity and the reactivity of the dithiocarboxylate group continue to make it a molecule of interest for synthetic chemists and drug development professionals. Further research into its biological activities and potential therapeutic applications is warranted.

References

- 1. 2,2'-Dithiodibenzoic acid | 119-80-2 | Benchchem [benchchem.com]

- 2. Dithiobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 121-68-6 | Benchchem [benchchem.com]

- 4. This compound | C7H6S2 | CID 67141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102249966A - Synthetic method of dithiobenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic analysis of benzenecarbodithioic acid (NMR, FT-IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of benzenecarbodithioic acid (also known as dithiobenzoic acid) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document compiles quantitative data, outlines detailed experimental protocols, and presents logical workflows to facilitate the characterization of this important organosulfur compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons and the acidic proton of the dithiocarboxyl group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm.[1] The acidic proton of the -CS₂H group is expected to present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 9.0 | Multiplet |

| Dithioic Acid (-SH) | Variable | Broad Singlet |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the dithiocarboxylate group is typically found at a significantly downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, with variations in their chemical shifts influenced by the electron-withdrawing nature of the -CS₂H group.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Dithiocarboxylate Carbon (-CS₂) | (Data not explicitly found in search results) |

| Aromatic Carbons | (Data not explicitly found in search results) |

Note: While a direct spectrum was referenced in PubChem, specific chemical shift values for this compound were not available in the provided search results. Data for derivatives such as esters and amides of benzoic acid are available and can be used for comparative purposes.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR and a higher concentration (e.g., 20-50 mg) for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. The solution height in the tube should be approximately 4-5 cm.

-

Instrumentation: Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters to set include the number of scans, spectral width, and relaxation delay.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

FT-IR Spectral Data

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the C=S and S-H bonds of the dithiocarboxylic acid group, as well as vibrations from the benzene ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=S Stretch | 1240 | (Not specified) |

| S-H Deformation | 930 | (Not specified) |

| Benzene Ring Vibration | 572 | Medium |

| Benzene Ring Vibration | 460 | Medium |

Experimental Protocol for FT-IR Spectroscopy

The following protocol can be used for the FT-IR analysis of solid this compound:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Nujol Mull Method):

-

Grind a few milligrams of the sample to a fine powder.

-

Add a drop or two of Nujol (mineral oil) and grind further to create a smooth paste (mull).

-

Spread a thin film of the mull between two KBr or NaCl plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet/plates with Nujol).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound is related to the presence of its conjugated π-electron system.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl and thiocarbonyl chromophores. The exact positions of the absorption maxima (λmax) are dependent on the solvent used.

Table 4: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| (Data not explicitly found in search results) | (Data not explicitly found in search results) | (Data not explicitly found in search results) |

Note: Specific λmax values for this compound were not found in the provided search results. Data for related compounds such as dithiobenzoates suggest strong absorptions due to the thiocarbonyl group.

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb significantly in the wavelength range of interest. Common solvents include ethanol, methanol, and cyclohexane.

-

Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan a baseline with the blank.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) should be recorded.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

Theoretical studies and computational modeling of benzenecarbodithioic acid

An In-depth Technical Guide to the Theoretical and Computational Modeling of Benzenecarbodithioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₅CS₂H), also known as dithiobenzoic acid, is an organosulfur compound analogous to benzoic acid where both carboxyl oxygen atoms are replaced by sulfur. This substitution significantly alters its physicochemical properties, making it more acidic and a subject of interest in organic synthesis and materials science.[1][2] Theoretical and computational modeling provides invaluable insights into its molecular structure, reactivity, and spectroscopic properties, complementing experimental data and guiding further research. This guide details the computational methodologies used to study this compound, presents key theoretical data, and outlines relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is a dark red, viscous oil or sticky solid.[1][2] It is an analogue of benzoic acid, with the chemical formula C₇H₆S₂.[3] Its acidity is notably higher than benzoic acid, with a reported pKa of approximately 1.92.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Dithiobenzoic acid | [3] |

| CAS Number | 121-68-6 | [3] |

| Molecular Formula | C₇H₆S₂ | [3] |

| Molecular Weight | 154.3 g/mol | [3] |

| Appearance | Dark red sticky solid or viscous oil | [1][2] |

| pKa | ~1.92 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| XLogP3 | 2.6 | [3] |

Synthesis and Characterization

Several synthetic routes to this compound have been established. The most common methods involve the reaction of an organometallic reagent with carbon disulfide or the sulfidation of a benzene derivative.

Key Synthesis Protocols

Method 1: From a Grignard Reagent (Phenylmagnesium Bromide)

This classic method involves the reaction of phenylmagnesium bromide with carbon disulfide, followed by acidification.[2]

-

Step 1: Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Step 2: Reaction with Carbon Disulfide: Slowly add carbon disulfide to the Grignard reagent solution at a low temperature (e.g., 0 °C). The reaction is exothermic.

-

Step 3: Acidification: After the addition is complete, cautiously pour the reaction mixture onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid) to protonate the dithiobenzoate salt, yielding this compound.[2]

-

Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Method 2: From Benzotrichloride

This route involves the sulfidation of benzotrichloride using a sulfur source like potassium hydrosulfide.[2]

-

Reaction: C₆H₅CCl₃ + 4 KSH → C₆H₅CS₂K + 3 KCl + 2 H₂S

-

Acidification: C₆H₅CS₂K + H⁺ → C₆H₅CS₂H + K⁺

-

Protocol: Treat benzotrichloride with an excess of potassium hydrosulfide in a suitable solvent. Upon completion, the resulting potassium dithiobenzoate is acidified to yield the final product.[2]

Characterization

The synthesized compound is typically characterized using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[1] High-Performance Liquid Chromatography (HPLC) is often used to assess purity.[1]

Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method to investigate the electronic structure, geometry, and properties of molecules like this compound.[1] A typical workflow for DFT calculations is outlined below.

Caption: A typical workflow for DFT-based computational studies.

Theoretical vs. Experimental Spectroscopic Analysis

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

FT-IR Spectroscopy

The vibrational frequencies of this compound can be calculated using DFT. These theoretical values, often scaled by a factor to correct for anharmonicity, typically show good agreement with experimental FT-IR spectra.[4]

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Description |

| S-H Stretch | ~2550 (weak) | Stretching of the thiol S-H bond. |

| C=S Stretch | 1240 - 1250 | Stretching of the thiocarbonyl C=S bond. A key characteristic peak.[1] |

| S-H Deformation | ~930 | In-plane bending of the S-H bond.[1] |

| Aromatic C-H Stretch | 3000 - 3120 | Stretching vibrations of the C-H bonds on the benzene ring.[5] |

| Aromatic Ring Vibrations | 572, 460 (medium) | Skeletal vibrations of the benzene ring.[1] |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[6]

-

¹H NMR: The aromatic protons are expected in the δ 7.0-9.0 ppm region as a complex multiplet due to the electron-withdrawing nature of the -CS₂H group.[1] The acidic proton of the thiol group (-SH) would appear as a broad singlet, with its chemical shift highly dependent on solvent and concentration.[1]

-

¹³C NMR: The thiocarbonyl carbon (C=S) is expected to be significantly downfield. Aromatic carbons will appear in their characteristic region (~120-140 ppm).

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra.[7][8] Benzoic acid and its derivatives typically show three characteristic absorption bands.[9] The spectrum of this compound is expected to be red-shifted compared to benzoic acid due to the presence of sulfur atoms.

| Band | Approximate λ_max (nm) (Benzoic Acid) | Transition Type |

| B-band | ~230 | π → π |

| C-band | ~274-280 | π → π |

Quantum Chemical Insights

DFT calculations provide a deeper understanding of the molecule's electronic properties and reactivity.

Optimized Molecular Geometry

Geometry optimization calculations yield the most stable conformation of the molecule, providing precise bond lengths and angles. Although specific DFT data for the parent acid is sparse in the literature, calculations on derivatives provide representative values.[10][11][12]

| Parameter | Typical Calculated Value (Å or °) |

| C=S Bond Length | ~1.65 - 1.68 Å |

| C-S Bond Length | ~1.75 - 1.78 Å |

| S-H Bond Length | ~1.34 - 1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| S-C-S Bond Angle | ~120 - 125° |

Note: These are representative values based on related structures and may vary depending on the specific DFT functional and basis set used.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's kinetic stability and polarizability.[13] A smaller gap suggests higher reactivity.[13]

| Orbital | Description | Typical Energy Range (eV) |

| HOMO | Electron-donating ability | -5.0 to -7.0 |

| LUMO | Electron-accepting ability | -1.0 to -3.0 |

| ΔE (Gap) | Chemical reactivity/stability | 3.0 to 5.0 |

Note: Absolute energy values are highly dependent on the computational method. The HOMO-LUMO gap is a key indicator of chemical reactivity.[14]

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution on the molecule's surface.[15] It is used to predict sites for electrophilic and nucleophilic attack.[16]

-

Red/Yellow Regions: Negative potential (electron-rich), susceptible to electrophilic attack. In this compound, these are expected around the sulfur atoms.

-

Blue Regions: Positive potential (electron-deficient), susceptible to nucleophilic attack. The acidic proton (H of S-H) is a prominent positive site.[2][16]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule.[7][17] It can quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs, which stabilizes the molecule.[7]

Molecular Docking Applications

While this compound itself is not a primary drug candidate, its derivatives are explored for various biological activities. Molecular docking is a computational technique used to predict how a ligand (e.g., a this compound derivative) binds to the active site of a target protein.[7] This is crucial in drug discovery for predicting binding affinity and mode of action.

References

- 1. This compound | 121-68-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H6S2 | CID 67141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. actascientific.com [actascientific.com]

- 6. mdpi.com [mdpi.com]

- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijcps.org [ijcps.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Benzenecarbodithioic Acid: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on benzenecarbodithioic acid and its derivatives. It covers key aspects of its synthesis, spectroscopic characterization, and burgeoning role in drug discovery, with a focus on its anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Spectroscopic Analysis

This compound, also known as dithiobenzoic acid, is an organosulfur compound with the chemical formula C₆H₅CS₂H. It is structurally analogous to benzoic acid, with the two oxygen atoms of the carboxyl group replaced by sulfur atoms. This substitution results in a compound that is a dark red, viscous oil or sticky solid and is significantly more acidic (pKa ≈ 1.92) than benzoic acid.[1]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | Aromatic protons typically appear as a complex multiplet in the δ 7.0-9.0 ppm region. The acidic proton of the dithioic acid group (-SH) presents as a broad singlet, with its chemical shift being solvent and concentration-dependent. | |

| ¹³C NMR | Signals for the aromatic carbons are observed, along with a distinct downfield signal for the carbon of the dithioic acid group (-CS₂H) due to the two sulfur atoms. | [2] |

| FT-IR | A characteristic C=S stretching frequency is observed in the 1250-1020 cm⁻¹ range (specifically at 1240 cm⁻¹ for dithiobenzoic acid). The S-H deformation mode appears at approximately 930 cm⁻¹. Ring vibrations of the benzene moiety are also present. | |

| Mass Spectrometry | Provides the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is used for precise mass determination and fragmentation analysis to confirm the structure. | [2] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The two primary methods involve the sulfidation of benzotrichloride and the reaction of a Grignard reagent with carbon disulfide.

Sulfidation of Benzotrichloride

A direct and effective method involves the reaction of benzotrichloride with a source of sulfur, such as potassium hydrosulfide (KSH).[1]

Experimental Protocol: Synthesis via Sulfidation of Benzotrichloride [1]

-

Reaction Setup: A reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet is charged with methanol and sodium methoxide.

-

Sulfur Addition: Sublimed sulfur is added to the stirred solution under a nitrogen atmosphere.

-

Addition of Benzotrichloride: Benzyl chloride is added dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux (around 65-75 °C) for several hours (e.g., 9-12 hours).[3]

-

Work-up: After cooling to room temperature, the mixture is filtered. The filtrate is concentrated under reduced pressure to remove methanol. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ether) and washed with a 1:1 solution of concentrated hydrochloric acid until the pink color disappears.[3]

-

Isolation: The organic layer is separated, and the solvent is removed by distillation under reduced pressure to yield the crude this compound as a purplish-red oil.[3]

Grignard Reagent-Mediated Synthesis

This widely used route involves the reaction of a phenyl Grignard reagent with carbon disulfide, followed by acidification.[1]

Experimental Protocol: Synthesis via Grignard Reagent [1][4][5][6]

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

-

The reaction is typically initiated with gentle heating and then maintained at a gentle reflux by the exothermic reaction. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Carbonation:

-

The Grignard reagent solution is cooled in an ice bath.

-

The solution is then slowly poured over crushed dry ice (solid carbon dioxide) with vigorous stirring. The dry ice serves as both a reagent and a coolant.

-

-

Work-up:

-

After the excess dry ice has sublimed, the reaction mixture is hydrolyzed by the slow addition of dilute hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the ether layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

-

Extraction and Isolation:

-

The combined ether extracts are then extracted with a dilute sodium hydroxide solution. The benzoic acid is converted to its sodium salt and dissolves in the aqueous layer.

-

The aqueous layer is separated and then acidified with concentrated hydrochloric acid to precipitate the benzoic acid.

-

-

Purification:

-

The precipitated benzoic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from water.

-

Caption: Synthetic routes to this compound.

Biological Activities and Therapeutic Potential

This compound and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. A key mechanism of action identified is the inhibition of histone deacetylases (HDACs).[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[7]

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | Histone Deacetylase (HDAC) inhibition | [9] |

| Silver nanoparticles with 4-N-methyl benzoic acid | Breast cancer (MCF-7) | 42.19 mg/ml | Induction of apoptosis | [9] |

| Substituted thiocyanate benzoic acid derivatives (compounds 8 and 9) | Breast cancer (MCF-7) | 100 µM/ml | Tyrosine kinase inhibition | [9] |

Experimental Protocol: HDAC Inhibition Assay [10][11][12][13]

-

Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cultured cancer cells (e.g., HeLa or specific cancer cell lines under investigation).

-

Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing the nuclear extract, a fluorogenic HDAC substrate, and the test compound (this compound derivative) at various concentrations.

-

Controls:

-

No Enzyme Control: Contains all components except the nuclear extract.

-

Developer Control: Contains a pre-deacetylated substrate.

-

Inhibitor Control: Contains a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

-

Incubation: The reaction plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Development: An HDAC developer solution is added to each well, and the plate is incubated at room temperature for an additional period (e.g., 20 minutes) to stop the enzymatic reaction and generate a fluorescent signal.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of HDAC inhibition is calculated relative to the untreated control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: HDAC Inhibition in Cancer

HDAC inhibitors, including derivatives of this compound, can exert their anticancer effects through various signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting HDACs, these compounds can lead to the downregulation of this pathway, thereby inhibiting cancer cell survival, invasion, and migration.

Caption: Mechanism of anticancer action via HDAC inhibition.

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. The mechanism of action is thought to involve the disruption of bacterial cell membranes due to their lipophilic nature.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 µM/ml (pMIC) | [14] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 µM/ml (pMIC) | [14] |

| Benzoic acid | Escherichia coli O157 | 1 mg/mL | [15] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1 mg/mL | [15] |

| 3,4,5-trihydroxybenzoic acid | Escherichia coli | 3.25 mg/mL | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [1][14][15][16]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., approximately 5 x 10⁵ CFU/mL).

-

Serial Dilutions: A series of twofold dilutions of the test compound (this compound derivative) are prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: A well containing the broth and the microbial suspension without the test compound.

-

Negative Control: A well containing only the broth.

-

Standard Antibiotic Control: Wells containing a known antibiotic as a reference.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.

Caption: Proposed mechanism of antimicrobial activity.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The established synthetic routes provide a solid foundation for the generation of diverse chemical libraries for further biological screening. The demonstrated anticancer activity, particularly through the inhibition of HDACs, and the promising antimicrobial effects warrant further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the specific signaling pathways and molecular targets involved in their anticancer and antimicrobial activities.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising derivatives in preclinical animal models.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of this compound chemistry holds great promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 4. chemistry-online.com [chemistry-online.com]

- 5. docsity.com [docsity.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. US1591245A - Process of manufacturing benzoic acid from benzotrichloride - Google Patents [patents.google.com]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzenecarbodithioic Acid: An In-Depth Technical Guide to its Acidity and pKa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenecarbodithioic acid, also commonly known as dithiobenzoic acid, is an organosulfur compound with the chemical formula C₆H₅CS₂H. It is the dithio analogue of benzoic acid, where both oxygen atoms of the carboxy group are replaced by sulfur atoms. This substitution has a profound impact on the molecule's physicochemical properties, most notably its acidity. This technical guide provides a comprehensive overview of the acidity and pKa of this compound, including quantitative data, detailed experimental methodologies for pKa determination, and visual representations of the experimental workflows.

Acidity and pKa Values

This compound is a significantly stronger acid than its carboxylic acid counterpart, benzoic acid. The pKa of this compound is reported to be approximately 1.92, while the pKa of benzoic acid is 4.20.[1][2] This increase in acidity by over two orders of magnitude can be attributed to the greater polarizability of the sulfur atoms and the more effective delocalization of the negative charge in the resulting dithiobenzoate anion.

The table below summarizes the pKa values of this compound and related compounds for comparison.

| Compound Name | Chemical Formula | pKa Value | Reference(s) |

| This compound | C₆H₅CS₂H | 1.92 | [1][2] |

| Benzoic acid | C₆H₅COOH | 4.20 | [1] |

| o-Hydroxybenzoic acid | HOC₆H₄COOH | 2.97 | [1] |

| m-Hydroxybenzoic acid | HOC₆H₄COOH | 4.06 | [1] |

| p-Hydroxybenzoic acid | HOC₆H₄COOH | 4.48 | [1] |

| 2-Mercaptobenzoic acid | HSC₆H₄COOH | 3.50 | [1] |

Experimental Protocols for pKa Determination

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. The procedure involves titrating a solution of the acid with a standard solution of a strong base and monitoring the change in pH using a pH meter.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The concentration is usually in the range of 0.01 to 0.1 M.

-

Standardization of the Titrant: A standard solution of a strong base, such as sodium hydroxide (NaOH), is prepared and its concentration is accurately determined by titrating against a primary standard acid (e.g., potassium hydrogen phthalate).

-

Titration Setup: The analyte solution is placed in a beaker with a magnetic stirrer. A calibrated combination pH electrode is immersed in the solution. The titrant is added in small, precise increments from a burette.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the corresponding pH value is recorded. The volume of titrant added and the pH are recorded throughout the titration, especially in the region of the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, the point of inflection of the curve, is determined. For a weak acid, the pH at the half-equivalence point is equal to the pKa of the acid. More accurate determination of the equivalence point can be achieved by plotting the first or second derivative of the titration curve.

Spectrophotometric Titration

Spectrophotometric titration is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. This compound is a deeply colored compound, making this method highly applicable.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values covering a range around the expected pKa of the analyte are prepared.

-

Preparation of the Analyte Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Spectral Measurements: A constant aliquot of the analyte stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting plot is a sigmoidal curve. The pKa is the pH at the inflection point of this curve. Alternatively, the following equation can be used:

pKa = pH + log [(A - AB) / (AA - A)]

where A is the absorbance of the solution at a given pH, AA is the absorbance of the fully protonated (acidic) form, and AB is the absorbance of the fully deprotonated (basic) form.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of pKa values.

References

The Thermal Stability and Decomposition of Benzenecarbodithioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzenecarbodithioic acid, also known as dithiobenzoic acid, is an organosulfur compound with the chemical formula C₆H₅CS₂H. It serves as a sulfur analog of benzoic acid, where both oxygen atoms of the carboxyl group are replaced by sulfur atoms. This substitution significantly influences its chemical and physical properties, including its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound, drawing comparisons with its well-studied oxygen analog, benzoic acid. Due to a lack of specific experimental data on the thermal decomposition of this compound in publicly available literature, this guide also outlines the standard methodologies used for such analysis and presents a hypothetical decomposition pathway based on fundamental chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is characterized as a dark red, viscous, oily, or sticky solid substance.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₆S₂ | [1] |

| Molar Mass | 154.25 g/mol | [1] |

| Appearance | Dark red sticky solid or viscous oil | [1] |

| pKa | 1.92 | [1] |

Thermal Stability and Decomposition Analysis

Hypothetical Decomposition Pathway

In the absence of experimental data, a plausible thermal decomposition pathway for this compound can be proposed. The most likely initial step is the homolytic cleavage of the C-C bond between the phenyl ring and the dithiocarboxyl group or the C-S bond. A probable decomposition pathway would lead to the formation of benzene, carbon disulfide, and hydrogen sulfide.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) as a function of temperature. The enthalpy of these transitions can be calculated from the peak areas.

Caption: General experimental workflow for thermal analysis.

Analysis of Decomposition Products

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

TGA-MS/FTIR Methodology:

-

The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell.

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the spectrometer.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

The identity of the decomposition products can be determined by analyzing the spectral data.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a framework for understanding its potential thermal behavior based on its chemical structure and by analogy to benzoic acid. The outlined experimental protocols for TGA, DSC, and evolved gas analysis represent the standard approach to fully characterize the thermal properties of this compound. Such data would be invaluable for researchers and professionals in drug development and materials science who handle or utilize this compound and its derivatives, ensuring safe handling and predicting potential degradation pathways. Further research is warranted to experimentally determine the precise decomposition temperature, products, and kinetics for this important organosulfur compound.

References

An In-depth Technical Guide to the Solubility of Benzenecarbodithioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzenecarbodithioic acid (also known as dithiobenzoic acid). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the compound's known physical and chemical properties, qualitative solubility characteristics, and detailed experimental protocols for determining its solubility in various solvents. This information is intended to empower researchers to generate precise and reliable solubility data for their specific applications.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C₆H₅CS₂H. It is the dithiocarboxylic acid analog of benzoic acid, where both oxygen atoms of the carboxyl group are replaced by sulfur atoms. This substitution significantly impacts its chemical properties, such as acidity and reactivity.[1][2] It is described as a dark red, sticky solid or viscous oil.[1][2] this compound is a stronger acid than benzoic acid, with a pKa of approximately 1.92.[1]

Key Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₆S₂ | [3][4] |

| Molar Mass | 154.25 g/mol | [2] |

| Appearance | Dark red, sticky solid or viscous oil | [1][2] |

| pKa | 1.92 | [1] |

| Boiling Point | 88-89 °C @ 2 Torr | [4] |

| Melting Point | >200 °C (decomposes) | [4] |

Qualitative Solubility of this compound

Quantitative solubility data for this compound is scarce in the literature. However, based on the principles of "like dissolves like" and the known solubility of structurally similar compounds like benzoic acid, a qualitative assessment can be made. Aromatic carboxylic acids are typically sparingly soluble in water but show good solubility in organic solvents.[5][6] The polarity of the solvent plays a crucial role; polar organic solvents are generally better solvents for these types of compounds.[7][8]

Table of Expected Qualitative Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water, likely soluble in alcohols | The polar -CS₂H group can form hydrogen bonds, but the nonpolar benzene ring limits water solubility. Shorter-chain alcohols are expected to be good solvents. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely soluble | These solvents can engage in dipole-dipole interactions with the polar dithioic acid group. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Likely soluble in toluene and ether, less soluble in hexane | The aromatic ring of this compound suggests solubility in aromatic and other nonpolar to moderately polar organic solvents. |

| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | Soluble | As a strong organic acid, it will react with bases to form a more soluble salt.[9][10] |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The acidic nature of the compound prevents it from being protonated and solubilized in acidic solutions.[9][10] |

Experimental Protocols for Determining Solubility

The following are detailed methodologies for the quantitative determination of this compound solubility.

This is a straightforward method for determining solubility in volatile solvents.

Methodology:

-

Sample Preparation: Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried residue. The mass of the dissolved this compound can then be determined.

-

Calculation: Express the solubility as g/L or mol/L.

This method is suitable for compounds that have a chromophore, which this compound does.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Sample Dilution: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Given that this compound is a strong organic acid, its concentration in a saturated solution can be determined by titration with a standardized base.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution in the chosen solvent and allow it to equilibrate.

-

Sample Collection: Withdraw a known volume of the clear supernatant.

-

Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein, though the color of the compound may interfere) to the sample. Titrate the solution with a standardized solution of a strong base (e.g., NaOH) until the endpoint is reached. A pH meter can be used for more accurate endpoint determination, especially if the solution is colored.

-

Calculation: Use the volume and concentration of the titrant to calculate the moles of this compound in the sample, and thus determine its solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Logical workflow for determining the solubility of this compound.

This guide provides a foundational understanding and practical methodologies for researchers to thoroughly investigate the solubility of this compound. The provided experimental protocols can be adapted to various laboratory settings and will enable the generation of high-quality, quantitative solubility data essential for research and development.

References